The Chemistry and Application of (2-oxopyridin-1(2H)-yl)acetic acid: A Technical Guide
The Chemistry and Application of (2-oxopyridin-1(2H)-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(2-oxopyridin-1(2H)-yl)acetic acid , registered under CAS Number 56546-36-2 , is a heterocyclic compound featuring a 2-pyridone nucleus N-substituted with an acetic acid moiety.[1][2][3] The 2-pyridone scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[4][5][6][7] This guide provides an in-depth analysis of its chemical properties, a detailed synthesis protocol, and an exploration of its potential applications, particularly in the realm of antifungal drug discovery.
Core Molecular Attributes and Physicochemical Properties
(2-oxopyridin-1(2H)-yl)acetic acid is a solid at room temperature with a melting point in the range of 220-223 °C. Its structure is characterized by the tautomeric equilibrium between the 2-pyridone (lactam) form and the 2-hydroxypyridine (lactim) form, with the lactam form predominating in both solid and solution phases.[4][8] This tautomerism is crucial as it influences the molecule's ability to act as both a hydrogen bond donor and acceptor, a key feature for interaction with biological targets.[4][5]
The presence of the carboxylic acid group significantly impacts its physicochemical properties, enhancing water solubility compared to the parent 2-pyridone ring. This balance of a semi-aromatic core and a polar side chain is often desirable in drug design to achieve favorable pharmacokinetic profiles.
Table 1: Physicochemical Properties of (2-oxopyridin-1(2H)-yl)acetic acid
| Property | Value | Source(s) |
| CAS Number | 56546-36-2 | [1][2][3] |
| Molecular Formula | C₇H₇NO₃ | |
| Molecular Weight | 153.14 g/mol | |
| Melting Point | 220-223 °C | |
| Boiling Point | 440.8 ± 28.0 °C at 760 mmHg | |
| Appearance | Solid | |
| InChI Key | VMONVJKJUDZYIE-UHFFFAOYSA-N |
Synthesis Protocol: A Validated Two-Step Approach
The synthesis of (2-oxopyridin-1(2H)-yl)acetic acid is reliably achieved through a two-step process involving the N-alkylation of 2-pyridone followed by the hydrolysis of the resulting ester. This method provides a high degree of regioselectivity for N-alkylation over O-alkylation, which is a common challenge with ambident nucleophiles like pyridones.[9][10]
Step 1: N-Alkylation of 2-Pyridone to Synthesize Ethyl (2-oxopyridin-1(2H)-yl)acetate
The crucial first step is the selective alkylation at the nitrogen atom. Using a suitable base to deprotonate the 2-pyridone creates a pyridonate anion, which then acts as a nucleophile. The choice of solvent and base can influence the N- versus O-alkylation ratio.
Protocol:
-
Reagents & Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-pyridone (1.0 eq). Dissolve it in a suitable anhydrous polar aprotic solvent, such as dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. The use of a strong, non-nucleophilic base favors the formation of the N-anion.
-
Alkylation: After stirring for 30 minutes at 0 °C, add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Workup & Purification: Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, ethyl (2-oxopyridin-1(2H)-yl)acetate, can be purified by column chromatography on silica gel.
Step 2: Saponification to (2-oxopyridin-1(2H)-yl)acetic acid
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction.
Protocol:
-
Hydrolysis: Dissolve the purified ethyl (2-oxopyridin-1(2H)-yl)acetate (1.0 eq) from Step 1 in a mixture of ethanol and water.
-
Base Addition: Add an excess of a strong base, such as sodium hydroxide (NaOH, 2-3 eq), to the solution.
-
Heating: Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Acidification & Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 using a strong acid (e.g., 2M HCl).
-
Final Product: The desired product, (2-oxopyridin-1(2H)-yl)acetic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Caption: A two-step synthesis workflow for (2-oxopyridin-1(2H)-yl)acetic acid.
Biological Activity and Potential Applications in Drug Development
The 2-pyridone core is a versatile scaffold that exhibits a wide range of pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects.[6] Derivatives of this core have shown promise in various therapeutic areas.
Antifungal Potential: A Putative Mechanism of Action
Several studies have highlighted the antifungal activity of pyridone derivatives.[11][12][13] While the specific mechanism for (2-oxopyridin-1(2H)-yl)acetic acid is not definitively established, a plausible mode of action, based on related heterocyclic compounds, is the inhibition of lanosterol 14α-demethylase.[14] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway.
Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death. Lanosterol 14α-demethylase, a cytochrome P450 enzyme, catalyzes a key step in the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and the depletion of ergosterol, which accounts for the antifungal effect. This is the same mechanism employed by the widely used azole class of antifungal drugs.
Caption: Putative mechanism: Inhibition of the fungal ergosterol biosynthesis pathway.
This proposed mechanism makes (2-oxopyridin-1(2H)-yl)acetic acid and its derivatives attractive candidates for further investigation as novel antifungal agents. Their unique structure, differing from traditional azoles, may offer advantages in overcoming existing drug resistance mechanisms.
Conclusion and Future Directions
(2-oxopyridin-1(2H)-yl)acetic acid is a readily synthesizable compound built upon a biologically significant 2-pyridone scaffold. Its physicochemical properties make it a suitable starting point for chemical library development. The potential for this class of compounds to act as inhibitors of fungal ergosterol biosynthesis warrants further investigation, including in vitro enzyme inhibition assays and in vivo efficacy studies against clinically relevant fungal pathogens, such as Candida albicans.[11][15] The exploration of structure-activity relationships (SAR) by modifying the pyridone ring and the acetic acid side chain could lead to the discovery of potent and selective next-generation antifungal therapeutics.
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